5-Aminoisoquinolin-8-ol dihydrobromide
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Overview
Description
5-Aminoisoquinolin-8-ol dihydrobromide is a chemical compound with the molecular formula C₉H₁₀Br₂N₂O. It is a derivative of isoquinoline, a heterocyclic aromatic organic compound. This compound is primarily used in research settings and has various applications in chemistry and biology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Aminoisoquinolin-8-ol dihydrobromide typically involves the reaction of 5-aminoisoquinolin-8-ol with hydrobromic acid. The reaction conditions often require controlled temperatures and specific solvents to ensure the purity and yield of the product .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
5-Aminoisoquinolin-8-ol dihydrobromide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens, nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction may produce amine derivatives .
Scientific Research Applications
5-Aminoisoquinolin-8-ol dihydrobromide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Employed in the study of enzyme interactions and protein binding.
Medicine: Investigated for potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The exact mechanism of action of 5-Aminoisoquinolin-8-ol dihydrobromide is not fully understood. it is believed to interact with specific molecular targets, such as enzymes and proteins, altering their activity and function. This interaction can lead to various biological effects, including inhibition of enzyme activity and disruption of cellular processes .
Comparison with Similar Compounds
Similar Compounds
5-Aminoquinolin-8-ol: Similar in structure but lacks the dihydrobromide component.
8-Aminoquinoline: Another derivative of quinoline with different functional groups.
Isoquinoline: The parent compound from which 5-Aminoisoquinolin-8-ol dihydrobromide is derived.
Uniqueness
This compound is unique due to its specific functional groups, which confer distinct chemical and biological properties. Its dihydrobromide component enhances its solubility and stability, making it suitable for various research applications .
Properties
Molecular Formula |
C9H10Br2N2O |
---|---|
Molecular Weight |
322.00 g/mol |
IUPAC Name |
5-aminoisoquinolin-8-ol;dihydrobromide |
InChI |
InChI=1S/C9H8N2O.2BrH/c10-8-1-2-9(12)7-5-11-4-3-6(7)8;;/h1-5,12H,10H2;2*1H |
InChI Key |
MQZUBSPGPIGHSQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C2C=NC=CC2=C1N)O.Br.Br |
Origin of Product |
United States |
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